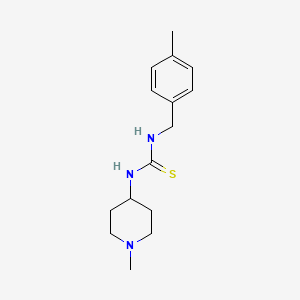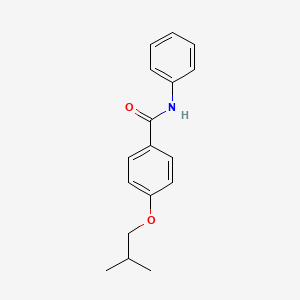
4-isobutoxy-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isobutoxy-N-phenylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as IBPB and belongs to the class of benzamides. IBPB has been synthesized through various methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of IBPB is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. IBPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. IBPB has also been shown to inhibit the activity of various proteins involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
IBPB has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that IBPB can inhibit the activity of COX-2 and reduce the production of prostaglandins, which are lipid mediators involved in the inflammatory response. IBPB has also been shown to inhibit the activity of various proteins involved in the regulation of cell growth and differentiation. In vivo studies have shown that IBPB can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
实验室实验的优点和局限性
IBPB has several advantages for lab experiments, including its high purity and stability. It is also readily available and relatively inexpensive. However, IBPB has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
For research on IBPB include the development of new synthetic methods, the exploration of potential therapeutic applications, and the elucidation of its mechanism of action.
合成方法
The synthesis of IBPB can be achieved through various methods, including the reaction of N-phenylbenzamide with isobutyl bromide in the presence of a base. Other methods include the reaction of N-phenylbenzamide with isobutanol and hydrochloric acid or the reaction of N-phenylbenzamide with isobutylamine and acetic anhydride. The purity of IBPB can be determined through various analytical techniques, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
科学研究应用
IBPB has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biological research. In medicinal chemistry, IBPB has been shown to exhibit anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. In materials science, IBPB has been used as a building block for the synthesis of various polymers and other materials. In biological research, IBPB has been used as a tool to study the molecular mechanisms of various biological processes, including protein-protein interactions and enzyme activity.
属性
IUPAC Name |
4-(2-methylpropoxy)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13(2)12-20-16-10-8-14(9-11-16)17(19)18-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIPNKGOTKQZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

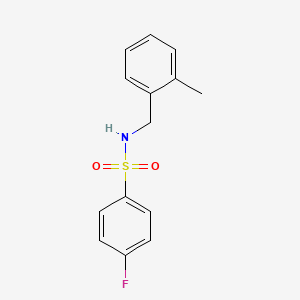
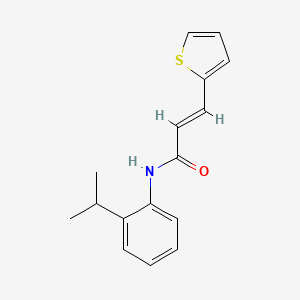
![5,5-dimethyl-3-[2-(2-propionylphenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5771452.png)
![isopropyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5771455.png)
![2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5771462.png)
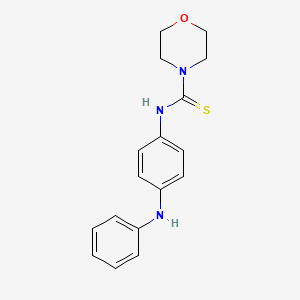

![2-[(2-chlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5771481.png)

![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5771492.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B5771503.png)

![2-(4-ethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5771525.png)
